molecular formula C11H12F3N B11733799 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine

Katalognummer: B11733799
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: ALLBBKZZMNLOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine is a chemical compound with the molecular formula C11H12F3N and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring and a methanamine group. It is primarily used in research and development settings and has various applications in chemistry and related fields.

Vorbereitungsmethoden

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C11H12F3N

Molekulargewicht

215.21 g/mol

IUPAC-Name

[1-[2-(trifluoromethyl)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4H,5-7,15H2

InChI-Schlüssel

ALLBBKZZMNLOMW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.